molecular formula C9H11NO4 B2384653 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid CAS No. 202409-05-0

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid

Cat. No. B2384653
CAS RN: 202409-05-0
M. Wt: 197.19
InChI Key: NRAXHFZSYRDAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is a chemical compound with the molecular weight of 197.19 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4/c1-14-9(13)7-4-2-6(10-7)3-5-8(11)12/h2,4,10H,3,5H2,1H3,(H,11,12) . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 197.19 .

Scientific Research Applications

Alkaloids from Lycium chinense

Studies have identified new pyrrole alkaloids in Lycium chinense fruits, including compounds structurally related to 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid. These compounds were analyzed for their NMR and HRMS data, contributing to the understanding of natural products in medicinal plants (U. Youn et al., 2016).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

A series of novel compounds including analogs of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. These findings highlight the potential therapeutic applications of these compounds (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

Hydrogels in Medical Applications

Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including analogs of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid, have been studied for their swelling properties, thermal stability, and potential in medical applications due to their significant biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Inhibitors for Steel Corrosion

In the field of materials science, derivatives of propanone, structurally similar to the compound , have been tested as inhibitors for mild steel corrosion in hydrochloric acid. This research contributes to the development of more efficient corrosion inhibitors in industrial applications (L. Olasunkanmi & E. Ebenso, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H303, H315, H319, and H335, indicating potential hazards upon contact or ingestion .

Mechanism of Action

properties

IUPAC Name

3-(5-methoxycarbonyl-1H-pyrrol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9(13)7-4-6(5-10-7)2-3-8(11)12/h4-5,10H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAXHFZSYRDAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 4-(3-tert-butoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate (473 g, 1.87 mmol) was treated for about 12 h at rt with 4 N HCl (5 mL). The solvent was removed and the white solid product was dried to give 350 mg (95%) of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.64 (t, J=7.35 Hz, 2H), 2.84 (t, J=7.35 Hz, 2H), 3.85 (s, 3H), 6.79 (dd, J=6.66, 2.22 Hz, 2H), 9.08 (br s, 1H); LCMS-MS (ESI+) 198.2 (M+H).
Quantity
473 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.